

"N,O-Bis-(4-chlorobenzoyl)tyramine in targeted proteomics"

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Compound of Interest

Compound Name: *N,O-Bis-(4-chlorobenzoyl)tyramine*

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Application Notes: N,O-Bis-(4-chlorobenzoyl)tyramine

Subject: N,O-Bis-(4-chlorobenzoyl)tyramine in Targeted Proteomics

For the attention of: Researchers, scientists, and drug development professionals.

Note on a Novel Application:

Our comprehensive review of publicly available scientific literature and chemical databases reveals that **N,O-Bis-(4-chlorobenzoyl)tyramine** is not currently utilized as a chemical probe or reagent in the field of targeted proteomics. The primary context in which this compound is referenced is as a laboratory-grade chemical, a known impurity, and a by-product related to the pharmaceutical drug Bezafibrate^{[1][2]}.

While the core request for detailed application notes and protocols for its use in targeted proteomics cannot be fulfilled due to a lack of existing applications, this document provides a summary of the available chemical and contextual information for **N,O-Bis-(4-chlorobenzoyl)tyramine**.

Chemical Identity and Properties

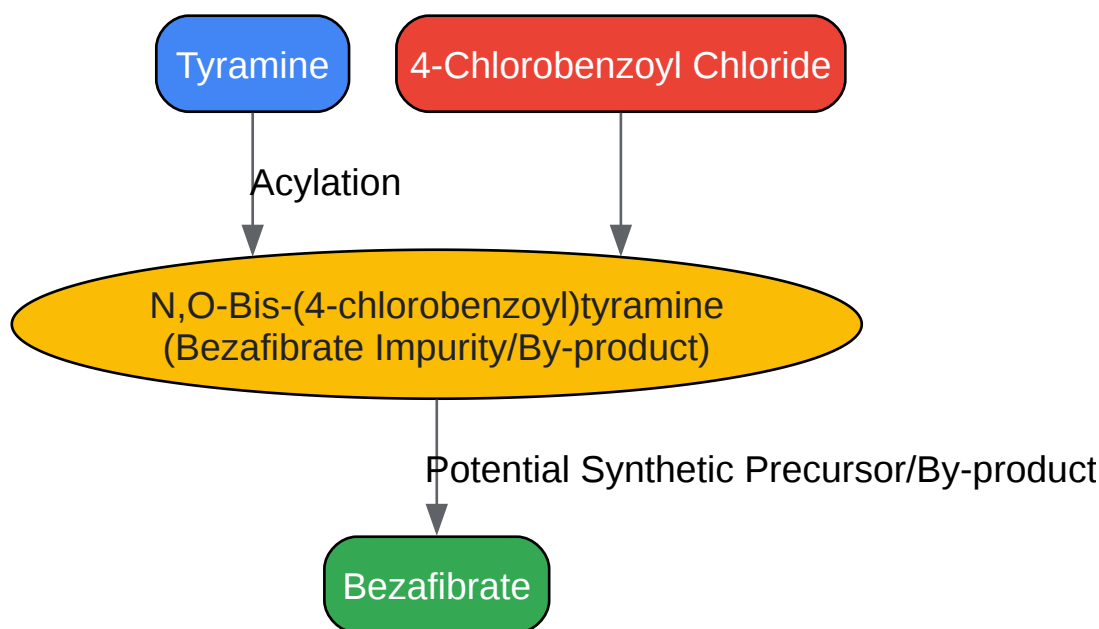
N,O-Bis-(4-chlorobenzoyl)tyramine is a derivative of tyramine, a naturally occurring monoamine compound[3]. Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
CAS Number	41859-56-7	[2][4][5]
Molecular Formula	C22H17Cl2NO3	[1][2][4]
Molecular Weight	414.28 g/mol	[2][4][5]
IUPAC Name	[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate	[1]
Synonyms	4-(2-(4-Chlorobenzamido)ethyl)phenyl 4-chlorobenzoate	[2][5]
Appearance	Neat (form may vary)	[4]
Storage	2-8°C in a refrigerator	[5]

Context as a Bezafibrate-Related Compound

N,O-Bis-(4-chlorobenzoyl)tyramine is identified as an impurity and a related substance to Bezafibrate, a fibrate drug used to treat hyperlipidemia[1][2]. Bezafibrate itself is a peroxisome proliferator-activated receptor (PPAR) agonist[6]. The synthesis of Bezafibrate can involve intermediates derived from tyramine, and **N,O-Bis-(4-chlorobenzoyl)tyramine** can arise as a by-product in these synthetic pathways[1].

The relationship between these compounds is illustrated in the diagram below.



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Relationship of **N,O-Bis-(4-chlorobenzoyl)tyramine** to Bezafibrate.

Synthesis Overview

The synthesis of **N,O-Bis-(4-chlorobenzoyl)tyramine** and related compounds often involves the acylation of tyramine with 4-chlorobenzoyl chloride[7][8]. Different reaction conditions can lead to the formation of mono- or di-substituted products. For instance, processes have been patented that describe the reaction of tyramine hydrochloride with 4-chlorobenzoyl chloride in the presence of a base to produce N-[2-(p-hydroxyphenyl)ethyl]-p-chlorobenzamide, a related compound[7]. The formation of the N,O-bis-acylated product is a potential outcome under specific synthetic conditions.

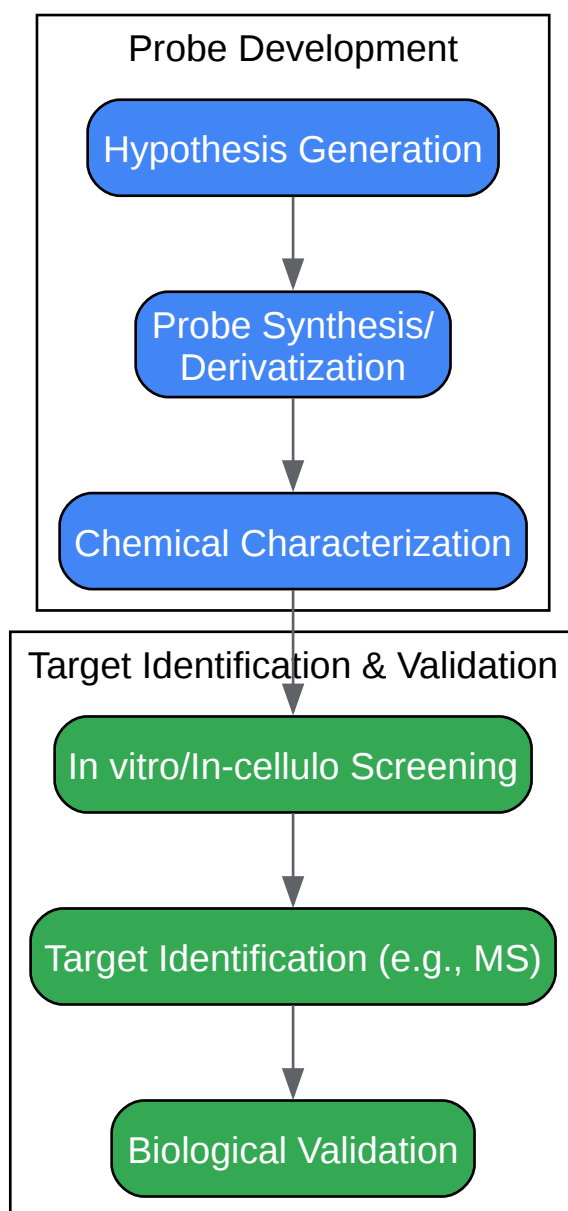
Protocols

As there are no established applications of **N,O-Bis-(4-chlorobenzoyl)tyramine** in targeted proteomics, no experimental protocols for this purpose can be provided. Researchers interested in exploring the potential of this molecule as a chemical probe would need to develop and validate novel methodologies de novo. This would typically involve:

- Hypothesis Generation: Postulating a biological target or pathway of interest based on the chemical structure of the compound.

- **Probe Derivatization:** Potentially modifying the structure to incorporate a reporter tag or a reactive group for covalent labeling.
- **In vitro and In-cellulo Target Engagement Studies:** Using techniques such as thermal shift assays, affinity purification-mass spectrometry (AP-MS), or activity-based protein profiling (ABPP) to identify protein interactors.
- **Validation of Biological Effects:** Confirming the functional consequences of target engagement in cellular models.

The experimental workflow for developing a novel chemical probe is depicted below.



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General workflow for novel chemical probe development.

Conclusion

In summary, **N,O-Bis-(4-chlorobenzoyl)tyramine** is a known chemical compound primarily of interest in the context of pharmaceutical chemistry as a Bezafibrate-related substance. There is currently no evidence to support its use in targeted proteomics. The information provided here

is intended to clarify its known properties and context for researchers who may encounter this molecule. Any application in proteomics would represent a novel area of investigation.

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